D-Homoserine Lactone hydrochloride

Vue d'ensemble

Description

D-Homoserine Lactone Hydrochloride is a chemical compound that belongs to the class of homoserine lactones. Homoserine lactones are known for their role in bacterial communication, specifically in quorum sensing, which is a mechanism that bacteria use to regulate gene expression in response to cell density. This compound has significant implications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Homoserine Lactone Hydrochloride typically involves the cyclization of homoserine derivatives. One common method includes the reaction of homoserine with hydrochloric acid, leading to the formation of the lactone ring. The process can be summarized as follows:

Starting Material: Homoserine

Reagent: Hydrochloric acid

Conditions: Reflux in an aqueous solution

In another method, homoserine is first converted to its hydrobromide form using bromoacetic acid in an acetic acid solution. This intermediate is then cyclized using hydrochloric acid in dioxane to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes, such as Candida antarctica lipase, has also been explored for the synthesis of homoserine lactones, providing a more environmentally friendly and efficient method .

Analyse Des Réactions Chimiques

Types of Reactions: D-Homoserine Lactone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The lactone ring can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the lactone ring to a more reduced form, such as a diol.

Substitution: The amino group in the homoserine moiety can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acids

Reduction: Diols

Substitution: Various substituted homoserine lactone derivatives

Applications De Recherche Scientifique

Chemistry

- Synthesis Building Block : D-Homoserine Lactone hydrochloride serves as a fundamental building block for synthesizing more complex organic molecules. Its structure allows for various chemical modifications, making it useful in designing new compounds with specific properties.

Biology

- Quorum Sensing Studies : The compound is crucial for studying bacterial quorum sensing mechanisms. It helps researchers understand how bacteria communicate and coordinate their behavior, which is vital for developing strategies to disrupt pathogenic bacterial communication.

- Plant Growth Modulation : Research indicates that low concentrations of D-homoserine lactone can stimulate plant growth by enhancing transpiration rates. However, higher concentrations may inhibit growth, demonstrating a biphasic response that is essential for agricultural applications .

Medicine

- Antibacterial Agent Development : this compound is being investigated for its potential to develop new antibacterial agents that disrupt quorum sensing in pathogenic bacteria. By interfering with bacterial communication, it may reduce virulence and biofilm formation, leading to more effective treatments for bacterial infections.

- Influence on Amino Acid Biosynthesis : The compound plays a role in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine. This function highlights its importance in metabolic pathways critical for cellular function and protein synthesis.

Industrial Applications

- Production of Bio-Based Materials : this compound is utilized in producing bio-based polymers and other materials. Its derivatives can be converted into valuable industrial chemicals like gamma-butyrolactone and tetrahydrofuran through various synthetic routes involving microbial fermentation processes .

Case Study 1: Quorum Sensing Disruption

A study demonstrated that D-homoserine lactone could significantly inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. By disrupting quorum sensing signals, researchers observed a marked decrease in virulence factor production, suggesting potential therapeutic applications against biofilm-related infections.

Case Study 2: Plant Growth Promotion

In controlled experiments with Arabidopsis thaliana, low concentrations of D-homoserine lactone were found to enhance root elongation and overall plant vigor. The study highlighted the importance of concentration-dependent effects on plant responses to bacterial signaling molecules .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Implications |

|---|---|---|

| Chemistry | Building block for complex molecule synthesis | Facilitates diverse chemical modifications |

| Biology | Quorum sensing studies; plant growth modulation | Enhances transpiration at low concentrations |

| Medicine | Development of antibacterial agents | Disrupts pathogenic communication; reduces virulence |

| Industrial | Production of bio-based materials | Converts into valuable industrial chemicals |

Mécanisme D'action

The primary mechanism of action of D-Homoserine Lactone Hydrochloride involves its role in quorum sensing. It acts as a signaling molecule that binds to specific receptors in bacterial cells, leading to changes in gene expression. This process regulates various bacterial behaviors, including biofilm formation, virulence, and motility .

Comparaison Avec Des Composés Similaires

N-Acyl Homoserine Lactones: These compounds have similar structures but differ in the length and saturation of the acyl chain.

L-Homoserine Lactone: The L-isomer of homoserine lactone, which has similar properties but different stereochemistry.

Deuterium Labeled Homoserine Lactone Hydrochlorides: These are isotopically labeled versions used in mechanistic studies.

Uniqueness: D-Homoserine Lactone Hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets. Its role in quorum sensing makes it a valuable tool in studying bacterial communication and developing novel antibacterial strategies.

Activité Biologique

D-Homoserine Lactone hydrochloride (D-HLH) is a significant compound in the study of bacterial communication, particularly in quorum sensing (QS). This article delves into its biological activity, mechanisms of action, and implications in various fields, supported by research findings and case studies.

Overview of this compound

D-HLH belongs to the class of homoserine lactones, which are small signaling molecules utilized by many Gram-negative bacteria to regulate gene expression in response to cell density. The compound has implications in chemistry, biology, and medicine, particularly in developing antibacterial agents by disrupting QS mechanisms in pathogenic bacteria .

Target and Mode of Action

D-HLH primarily targets the Sodium/Hydrogen Exchanger 1 in humans, influencing ion exchange processes. It is also involved in the biosynthesis of essential amino acids like methionine, threonine, and isoleucine, affecting protein synthesis and cellular metabolism .

Biochemical Pathways

The compound modulates cell signaling pathways and gene expression. It interacts with biomolecules through binding interactions and enzyme inhibition or activation .

Quorum Sensing Modulation

D-HLH plays a crucial role in bacterial QS. It has been shown to influence the production of virulence factors in bacteria such as Pseudomonas aeruginosa. For instance, modified N-acyl-L-homoserine lactones demonstrated a capacity to decrease LasR-controlled light activity and reduce virulence traits like protease activity and pyocyanin production .

Case Studies

- Salmonella Response : A study indicated that the presence of N-dodecanoyl-homoserine lactone (C12-HSL), a related compound, altered oxidative stress responses in Salmonella enteritidis. This modification led to increased levels of thiol-related proteins, enhancing the bacteria's ability to resist oxidative stress .

- Biofilm Formation : Research on biofilm-producing isolates revealed that D-HLH influenced biofilm formation significantly. Strong biofilm producers demonstrated high AHL activity levels, underscoring the role of homoserine lactones in biofilm dynamics .

Data Tables

| Study | Bacterial Species | Effect Observed | Mechanism |

|---|---|---|---|

| Almeida et al. (2018) | Salmonella enteritidis | Increased thiol protein levels | Modulation of oxidative stress pathways |

| Frontiers (2023) | Pseudomonas aeruginosa | Reduced virulence factor production | Inhibition of LasR-controlled QS |

| PMC4757042 (2006) | UPEC Strains | Enhanced biofilm formation | Increased AHL activity |

Future Directions

Research on D-HLH continues to expand its potential applications:

- Antibacterial Development : Investigating its role as a QS inhibitor could lead to novel antibacterial therapies.

- Biochemical Applications : Understanding its effects on metabolic pathways may enhance its use in synthetic biology and biomanufacturing.

Propriétés

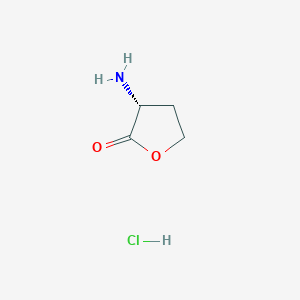

IUPAC Name |

(3R)-3-aminooxolan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKCXPRYTLOQKS-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474646 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104347-13-9 | |

| Record name | D-Homoserine Lactone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R)-3-aminodihydrofuran-2(3H)-one hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.